molecular formula C13H13Cl3N4S B2682632 2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-(2,4,6-trichlorophenyl)hydrazone CAS No. 477845-49-1

2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-(2,4,6-trichlorophenyl)hydrazone

Cat. No. B2682632
CAS RN: 477845-49-1
M. Wt: 363.69
InChI Key: PHRAALDMBGEBFX-CNHKJKLMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a hydrazone derivative. Hydrazone compounds are often used in organic synthesis and have various biological activities .


Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds are often synthesized through reactions involving hydrazine derivatives .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

Research has demonstrated various methods for synthesizing compounds that share functional groups or structural motifs with the specified chemical. For instance, the synthesis of Schiff and Mannich bases from isatin derivatives and 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones involves steps that could be analogous to those used for synthesizing hydrazone derivatives like the one (Bekircan & Bektaş, 2008). Similarly, the synthesis of novel bicyclic systems, including imidazo[1,5-d]-as-triazines, through condensation and cyclization reactions, highlights methodologies that might be applicable to the target compound's synthesis (Paul & Menschik, 1979).

Potential Biological Activities

Several studies have explored the biological activities of compounds structurally related to hydrazones, which might infer the potential applications of the compound . For example, hydrazones bearing the thiazole scaffold have been synthesized and investigated for their antimicrobial and antioxidant properties, demonstrating moderate to good activity (Nastasă et al., 2015). This suggests that similar hydrazone compounds could also possess significant biological activities. Moreover, the design, synthesis, and characterization of new 1,2,3-triazolyl pyrazole derivatives have shown potential as antimicrobial agents via a Vilsmeier–Haack reaction approach, indicating a promising avenue for the development of new therapeutics (Bhat et al., 2016).

Catalysis and Synthetic Applications

Research into the catalytic applications of imidazolium salts for the synthesis of benzimidazoles at room temperature illustrates the utility of imidazole derivatives in facilitating organic transformations (Khazaei et al., 2011). This highlights the potential role of the compound as a catalyst or intermediate in the synthesis of complex organic molecules.

properties

IUPAC Name

2,4,6-trichloro-N-[(E)-(2-ethylsulfanyl-3-methylimidazol-4-yl)methylideneamino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl3N4S/c1-3-21-13-17-6-9(20(13)2)7-18-19-12-10(15)4-8(14)5-11(12)16/h4-7,19H,3H2,1-2H3/b18-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRAALDMBGEBFX-CNHKJKLMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1C)C=NNC2=C(C=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC1=NC=C(N1C)/C=N/NC2=C(C=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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